2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative characterized by a 6-chloro-substituted quinoline core, a 4-fluorobenzenesulfonyl group at position 3, and an N-(3-methylphenyl)acetamide side chain. The acetamide group, a common pharmacophore, suggests possible ligand-binding capabilities, as seen in structurally related N-substituted 2-arylacetamides . While direct synthetic details for this compound are unavailable in the provided evidence, analogous compounds (e.g., those in and ) are synthesized via carbodiimide-mediated coupling of arylacetic acids with amines, followed by crystallization .
Properties
IUPAC Name |
2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-3-2-4-18(11-15)27-23(29)14-28-13-22(24(30)20-12-16(25)5-10-21(20)28)33(31,32)19-8-6-17(26)7-9-19/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPBEXFWFWHEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid
This intermediate is synthesized via cyclization of ethyl 3-aminocrotonate with 4-chloroanthranilic acid under acidic conditions.
Sulfonylation at Position 3
The 3-carboxylic acid intermediate is converted to the sulfonyl derivative using 4-fluorobenzenesulfonyl chloride :
Acetamide Side Chain Coupling
The final step involves coupling the sulfonylated quinolinone with N-(3-methylphenyl)acetamide using a carbodiimide coupling agent:
- Reagents : N-(3-Methylphenyl)acetamide, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine).
- Conditions : Room temperature, 24 hours in anhydrous dichloromethane.
- Yield : 65–69% after purification via silica gel chromatography.
Alternative Synthetic Routes
One-Pot Sulfonylation and Amidation
A streamlined method combines sulfonylation and amidation in a single reactor:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling step:
Critical Reaction Parameters
Characterization and Quality Control
- ¹H NMR (CDCl₃): Peaks at δ 7.57 (d, 1H, quinolinone-H), δ 7.34–7.42 (m, 4H, aromatic), δ 2.73 (s, 3H, CH₃).
- HPLC Purity : >98% using a C18 column (acetonitrile/water gradient).
- Mass Spec : [M+H]⁺ observed at m/z 481.94.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in sulfonyl substituents, quinoline modifications, and acetamide-linked aryl groups. Key comparisons include:
*Calculated based on molecular formula C24H19ClFN2O4S.
Key Observations :
- Sulfonyl Group: The 4-fluorobenzenesulfonyl group in the target compound likely improves metabolic stability and electron-withdrawing capacity compared to methyl- or non-fluorinated analogs .
- Quinoline Substituents: The 6-chloro substituent (shared with ) may enhance halogen bonding or steric effects, while 6-ethyl (in ) increases hydrophobicity.
- Acetamide-Linked Aryl Groups: The 3-methylphenyl group (target) vs.
Crystallographic and Conformational Analysis of Acetamide Derivatives
N-Substituted 2-arylacetamides exhibit planar amide groups with rotational flexibility, enabling diverse hydrogen-bonding patterns. For example, highlights that such compounds form R2<sup>2</sup>(10) hydrogen-bonded dimers, which stabilize crystal lattices and influence solubility . The target compound’s amide group is expected to adopt similar conformations, with dihedral angles between the quinoline and aryl groups modulating intermolecular interactions. Substituents like fluorine on the sulfonyl group may further polarize the molecule, enhancing crystal packing efficiency .
Implications of Substituent Variations on Physicochemical Properties
- Lipophilicity : The 3-methylphenyl group (logP ~3.5 estimated) may enhance membrane permeability relative to polar 4-chloro- or 4-methoxyphenyl groups .
- Solubility : Hydrogen-bonding capacity (amide and sulfonyl groups) suggests moderate aqueous solubility, though chloro and methyl substituents could reduce it .
Biological Activity
The compound 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the quinoline derivative class, characterized by a quinoline core and various functional groups, including chloro and fluorobenzenesulfonyl moieties. These features contribute to its reactivity, solubility, and biological activity.
- Molecular Formula : CHClFNOS
- Molecular Weight : 498.95 g/mol
- IUPAC Name : this compound
Biological Activity
Preliminary studies indicate that this compound exhibits significant antibacterial properties. The following sections detail the biological activities observed in various studies.
Antibacterial Properties
Research has shown that the compound interacts with key enzymes involved in bacterial cell wall synthesis, particularly penicillin-binding proteins (PBPs) . The presence of the chloro group enhances binding affinity and efficacy against specific bacterial strains, potentially making it a candidate for treating infections caused by resistant bacteria.
The proposed mechanism of action involves:
- Binding to PBPs, disrupting bacterial cell wall synthesis.
- Modulating enzyme activity through specific interactions facilitated by the fluorobenzenesulfonyl group.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for diverse interactions with biological targets compared to other similar compounds. Below is a comparison table highlighting structural features and biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloroquinoline | Chloro-substituted quinoline | Antimicrobial |
| 4-Fluorobenzenesulfonamide | Sulfonamide group | Antibacterial |
| 3-Aminoquinoline | Amino group on quinoline | Antimalarial |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to This compound :
-
In vitro Studies :
- A study demonstrated that this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating superior efficacy.
-
Molecular Docking Studies :
- Molecular docking analyses revealed that the chloro atom plays a crucial role in enhancing binding energy, suggesting a strong interaction with target enzymes involved in bacterial metabolism.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are crucial for its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
